molecular formula C22H23N5O2 B607885 GSK-J1 CAS No. 1373422-53-7

GSK-J1

Cat. No.: B607885
CAS No.: 1373422-53-7
M. Wt: 389.4 g/mol
InChI Key: AVZCPICCWKMZDT-UHFFFAOYSA-N
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Description

GSK-J1 (3-((6-(4,5-Dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate) is a potent, selective inhibitor of the KDM6 subfamily of histone demethylases, specifically targeting JMJD3 (KDM6B) and UTX (KDM6A). Discovered via high-throughput screening of ~2 million compounds at GlaxoSmithKline, it competitively inhibits the cofactors α-ketoglutarate (α-KG) and Fe²⁺, critical for enzymatic activity .

Preparation Methods

Chemical Synthesis of GSK-J1

The foundational synthesis of this compound involves a multi-step organic synthesis pathway derived from patent literature (EP2592154) . The process begins with 4,6-dichloro-2-(2-pyridinyl)pyrimidine as the primary precursor, proceeding through three sequential reactions under controlled conditions.

Reaction Pathway and Conditions

  • Step 1 : Condensation in 1,4-dioxane and dichloromethane at room temperature, facilitating the introduction of a secondary amine group.

  • Step 2 : Nucleophilic substitution in dimethyl sulfoxide (DMSO) at elevated temperatures (70–80°C), enabling the attachment of a benzyl-protected hydroxyl moiety.

  • Step 3 : Deprotection and cyclization in a tetrahydrofuran (THF)-water-methanol-DMSO mixture under acidic conditions (pH 4–5), yielding the final product .

While the exact stoichiometric ratios and catalysts remain proprietary, the synthesis emphasizes solvent polarity and temperature control to optimize intermediate stability.

Table 1: Summary of Synthetic Steps for this compound

StepReagents/SolventsTemperatureKey Reaction
11,4-dioxane, CH₂Cl₂25°CAmine coupling
2DMSO70–80°CSubstitution
3THF/H₂O/CH₃OH/DMSO60°C, pH 4–5Deprotection

Nanoformulation Strategies for Targeted Delivery

To enhance bioavailability and target specificity, this compound has been incorporated into hyaluronic acid (HA)-decorated metal-organic frameworks (MOFs) . This approach addresses the compound’s inherent solubility challenges (200.28 mM in DMSO, insoluble in water/ethanol) .

MOF Loading and HA Functionalization

  • Drug Encapsulation :

    • 200 mg of Fe-based MOF (benzene-1,3,5-tricarboxylic acid framework) is dispersed in 15 mL ethanol containing 375 mg this compound.

    • Magnetic agitation (400 rpm, 24 h) achieves a drug loading (DL) of 12.5 ± 3.1% and entrapment efficiency (EE) of 89.5 ± 6.3% .

  • Surface Modification :

    • MOF@this compound nanoparticles are sonicated with hyaluronic acid (36 kDa) in deionized water, forming HA@MOF@this compound with a DL of 10.3 ± 3.7% and EE of 91.5 ± 7.94% .

Table 2: Formulation Parameters and Performance Metrics

ParameterMOF@this compoundHA@MOF@this compound
Drug Loading (DL)12.5 ± 3.1%10.3 ± 3.7%
Entrapment Efficiency (EE)89.5 ± 6.3%91.5 ± 7.94%
Cumulative Release (72 h, pH 5.5)86.30%86.30% (pH-dependent)

pH-Responsive Release Mechanism

The HA@MOF@this compound system exhibits pH-sensitive release due to Fe³⁺ dissociation from the MOF matrix under acidic conditions (e.g., tumor microenvironment). At pH 5.5, 86.30% of this compound is released within 72 h, compared to 58.56% at pH 7.4 . This behavior is attributed to MOF structural collapse and glutathione (GSH) depletion, enhancing intracellular drug accumulation .

Analytical Characterization and Quality Control

Spectrophotometric Quantification

  • UV-Vis Analysis : this compound concentration is determined at λ = 278 nm in DMSO, validated via a linear calibration curve (R² > 0.99) .

  • Atomic Absorption Spectroscopy (AAS) : Quantifies Fe³⁺ release (248.3 nm) to monitor MOF degradation kinetics .

Functional Assays

  • Enzymatic Inhibition Profiling : MALDI-TOF assays confirm JMJD3 inhibition (IC₅₀ = 28 nM) and selectivity over JARID1B/C (IC₅₀ = 950 nM and 1.76 µM, respectively) .

  • Cellular Uptake : HA@MOF@this compound shows 3.8-fold higher uptake in CD44-overexpressing ovarian cancer cells (SKOV-3) compared to free this compound .

Challenges and Optimization Strategies

Solubility and Stability Limitations

This compound’s insolubility in aqueous media necessitates nanoformulation. The HA coating mitigates this by enhancing dispersibility and providing CD44-mediated tumor targeting .

Scale-Up Considerations

  • Patented Synthesis : The EP2592154 route lacks detailed yield data, complicating process optimization .

  • MOF Batch Variability : HA functionalization requires stringent control over sonication time (30 min) and HA:MOF ratios to ensure reproducible EE .

Chemical Reactions Analysis

Structural Characteristics and Synthetic Modifications

GSK-J1 features a pyridyl-pyrimidine biaryl core linked to a β-alanine moiety with a propanoic acid group. Its synthesis involves coupling the tetrahydrobenzazepine ring to the pyrimidine scaffold, followed by introduction of the pyridyl and β-alanine components . The ethyl ester pro-drug derivatives (GSK-J4 and GSK-J5) are synthesized by masking the carboxylate group of this compound and its inactive regio-isomer GSK-J2, respectively, to enhance cellular permeability .

Key structural interactions :

  • Propanoic acid : Mimics α-ketoglutarate (α-KG) by forming hydrogen bonds with K1381, T1387, and N1480 in JMJD3 .

  • Pyridyl-pyrimidine : Coordinates with the catalytic Fe²⁺/Co²⁺ ion via bidentate interactions .

Enzyme Inhibition Mechanism

This compound competitively inhibits α-KG binding while non-competitively displacing histone peptide substrates. This dual mechanism arises from structural mimicry and metal coordination:

Table 1: Inhibition Kinetics of this compound

TargetIC₅₀ (nM)Assay TypeSelectivity Over Other KDMs
JMJD328–60AlphaScreen, MALDI>100-fold (vs. JMJD2C/PHF8)
UTX53Thermal shiftNo activity vs. LSD1/HDACs
JARID1B/C950–1,760RapidFire MSLimited cross-reactivity

Data compiled from .

Co-crystallography (PDB: 4ASK) reveals that this compound induces a 1.8 Å shift in the divalent cation position, disrupting cofactor binding . The inactive regio-isomer GSK-J2 (IC₅₀ >100 μM) lacks metal-coordinating capacity, confirming the critical role of pyridine orientation .

Prodrug Activation and Cellular Conversion

The ethyl ester pro-drugs GSK-J4 and GSK-J5 undergo hydrolysis by cellular esterases to regenerate active this compound or inactive GSK-J2:

Table 2: Prodrug Conversion in Human Macrophages

CompoundIntracellular [Acid] (μM)Prodrug Efficiency (vs. Parent Acid)
GSK-J411.8 ± 0.67.4-fold increase
GSK-J517.4 ± 1.52.2-fold increase

Data from lysate analysis after 1 h incubation with 30 μM pro-drug .

The ester masking strategy improves cellular uptake by 5–10-fold, enabling effective JMJD3 inhibition at physiologically relevant concentrations .

pH-Responsive Release from Nanocarriers

This compound-loaded hyaluronic acid (HA)-decorated metal-organic frameworks (MOFs) exhibit pH-dependent release:

Table 3: Cumulative Release Kinetics of HA@MOF@this compound

ConditionThis compound Release (72 h)Fe³⁺ Dissociation (72 h)
pH 7.458.6%22.3%
pH 5.586.3%68.9%

Data from .

Acidic conditions (e.g., lysosomal pH 5.5) trigger MOF degradation, releasing this compound and Fe³⁺ ions. The latter deplete glutathione (GSH), inducing oxidative stress synergistically with JMJD3 inhibition .

Selectivity and Off-Target Interactions

Scientific Research Applications

Head and Neck Squamous Cell Carcinoma (HNSCC)

A study demonstrated that combining GSK-J1 with another inhibitor, TCP, resulted in significant anti-tumor effects in HNSCC models. The dual inhibition led to impaired cell proliferation and induced apoptosis in vitro, as well as inhibited tumor growth in vivo. The synergistic effect was attributed to the modulation of genes related to cancer pathways, with SPP1 identified as a key mediator .

Leukemia and Glioma

GSK-J4, a derivative of this compound, has shown efficacy in reducing tumor volume in xenograft models of ovarian cancer and has been implicated in the downregulation of pro-tumorigenic pathways. The compound's ability to induce H3K27 methylation suggests potential applications in treating various cancers .

Mastitis Treatment

Research indicates that this compound significantly alleviates inflammation in LPS-induced mastitis models. The compound reduces the expression of pro-inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6 by modifying their promoter regions through H3K27me3 recruitment. This suggests that JMJD3 inhibition could be a promising strategy for treating inflammatory diseases .

Data Table: Summary of Applications

Application AreaDisease/ConditionMechanism of ActionKey Findings
OncologyHead and Neck Squamous Cell CarcinomaInhibition of JMJD3 leading to apoptosisSynergistic effects with TCP; reduced tumor growth
OncologyLeukemiaInduction of H3K27 methylationReduced tumor volume; downregulation of oncogenic pathways
Inflammatory DiseasesMastitisInhibition of pro-inflammatory cytokinesDecreased severity of inflammation; reduced cytokine levels

Case Study 1: Synergistic Effects on HNSCC

In a preclinical study involving HNSCC, this compound was used alongside TCP to evaluate its efficacy. Results indicated that this combination not only inhibited cell proliferation but also triggered apoptosis and senescence in cancer cells. Importantly, the study provided insights into the transcriptional changes associated with these effects, highlighting the potential for this compound as part of combination therapies in cancer treatment .

Case Study 2: Inflammation Modulation in Mastitis

In an experimental model of mastitis, this compound treatment led to significant reductions in inflammatory markers and improved histological outcomes. This case study underscores the potential therapeutic applications of this compound in managing inflammatory responses through epigenetic modulation .

Comparison with Similar Compounds

Key Characteristics:

  • Mechanism : Binds to the catalytic domain of JMJD3/UTX, mimicking α-KG and histone peptide interactions (co-crystal structure: PDB 4ASK) .
  • Selectivity: IC₅₀: 60 nM for JMJD3; 5–10-fold weaker against KDM5B (IC₅₀ = 11 μM) and KDM5C (IC₅₀ = 94 μM) . Minimal activity against other JmjC demethylases (e.g., KDM2, KDM4) or non-epigenetic targets (e.g., kinases) .
  • Cellular Limitations : Poor membrane permeability due to its polar carboxylate group, necessitating the use of its ethyl ester prodrug, GSK-J4 , which is hydrolyzed intracellularly to active GSK-J1 .
  • Functional Impact :
    • Increases H3K27me3 levels, repressing oncogenic and inflammatory genes (e.g., reduces TNF-α in macrophages) .
    • Induces apoptosis, senescence, and radiosensitization in cancer models (e.g., HNSCC, glioma) .

Table 1: Selectivity and Biochemical Profiles

Compound Primary Targets (IC₅₀) Selectivity Notes Key Applications
This compound JMJD3 (60 nM), UTX (53 nM) 10-fold selective over KDM5B/C Cancer therapy, inflammation, epigenetics
GSK-J4 Prodrug of this compound Improved cellular uptake Radiosensitization in glioma/HNSCC
TCP LSD1 (KDM1A) Targets H3K4me1/2 demethylation Synergizes with this compound in HNSCC
IOX1 Broad 2-OG oxygenases (e.g., KDM4/6) Low selectivity; metal translocation Pan-epigenetic studies
CPI-455 KDM5 family Inhibits KDM5B (IC₅₀ = 10–50 nM) Rescues toxin-induced cell damage
CBA-1 KDM3A Higher KDM3A affinity than this compound Wnt signaling inhibition
Daminozide KDM2/7 subfamilies Weak potency (IC₅₀ ~ μM range) Agricultural/experimental use

Table 2: Functional Comparisons in Disease Models

Compound Cancer Models Inflammatory/Developmental Roles Synergistic Partners
This compound - Reduces HNSCC proliferation - Inhibits LPS-induced TNF-α TCP (LSD1 inhibitor)
- Sensitizes glioma to radiotherapy - Alters retinal neuron differentiation HDAC inhibitors (context-dependent)
GSK-J4 - Enhances DIPG radiosensitivity N/A Radiotherapy
TCP - Induces apoptosis in HNSCC N/A This compound (dual LSD1/JMJD3 blockade)
CBA-1 - Suppresses Wnt signaling in CRC N/A N/A

Key Differentiators of this compound:

Selectivity : Unlike pan-inhibitors like IOX1, this compound’s KDM6 subfamily preference minimizes off-target effects. Its weak KDM5B/C activity (IC₅₀ >10 μM) is negligible at therapeutic doses .

Prodrug Utility : GSK-J4 addresses this compound’s permeability limitations, enabling in vivo efficacy .

Synergy with LSD1 Inhibitors: Combined with TCP, this compound reduces tumor volume in HNSCC xenografts by dual targeting of H3K4/H3K27 methylation .

Diverse Therapeutic Roles: Beyond oncology, this compound modulates inflammation (e.g., mastitis ) and neuronal development , unlike CPI-455 or Daminozide.

Research Findings and Clinical Implications

  • Radiosensitization: this compound enhances γH2AX foci (DNA damage markers) in irradiated HNSCC cells, delaying repair and reducing clonogenic survival (DMF = 1.5–2.0) .
  • Stem Cell Modulation : In breast cancer, this compound decreases cancer stem cell (CSC) markers (CD44/CD133) and sphere-forming capacity, contrasting with JMJD3-promoting agents like U0126 .

Biological Activity

GSK-J1 is a selective inhibitor of the Jumonji C domain-containing histone demethylase JMJD3, primarily targeting the demethylation of histone H3 at lysine 27 (H3K27). Its biological activity has been extensively studied, particularly in the context of inflammation and epigenetic regulation.

This compound functions by inhibiting JMJD3, leading to an increase in trimethylation of H3K27 (H3K27me3), a repressive chromatin mark. This modification is crucial for regulating gene expression associated with inflammatory responses. The compound's selectivity is notable; it exhibits minimal off-target effects on other demethylases and protein kinases, making it a valuable tool for studying JMJD3's role in various biological processes.

Key Findings:

  • Selectivity : this compound selectively inhibits JMJD3 and UTX with an IC50 of approximately 60 nM for JMJD3, while showing negligible activity against other members of the JMJ family and unrelated proteins .
  • Inflammatory Response : In vitro studies demonstrated that this compound significantly reduced the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated mouse mammary epithelial cells . This suggests potential therapeutic applications in inflammatory diseases.

1. LPS-Induced Mastitis Model

In a study investigating the effects of this compound on LPS-induced mastitis in mice, it was found that treatment with this compound led to a significant reduction in inflammation. Mechanistically, this compound treatment resulted in increased H3K27me3 levels at the promoters of inflammatory genes, thereby inhibiting their transcription. This study highlights this compound's potential as a therapeutic agent for inflammatory conditions.

Table 1: Effects of this compound on Inflammatory Cytokines

CytokineControl (LPS)This compound Treatment
TNF-αHighLow
IL-1βHighLow
IL-6HighLow

2. Anthelmintic Activity

This compound was also evaluated for its anthelmintic properties against Schistosoma mansoni. While GSK-J4 (a related compound) showed significant effects on schistosome motility and viability, this compound did not demonstrate similar activity, indicating its specificity towards histone demethylation rather than direct antiparasitic effects .

Pharmacological Implications

The selective inhibition by this compound provides insights into the role of JMJD3 in various diseases. Its ability to modulate inflammatory responses suggests that it could be explored further for treating conditions like rheumatoid arthritis or other inflammatory disorders.

Summary

This compound stands out as a potent and selective inhibitor of JMJD3, with significant implications for understanding epigenetic regulation in inflammation. Its ability to selectively enhance H3K27me3 levels positions it as a promising candidate for therapeutic interventions aimed at modulating inflammatory responses.

Q & A

Basic Research Questions

Q. What are the primary molecular targets of GSK-J1, and how can researchers confirm target engagement in experimental models?

this compound selectively inhibits the KDM6 subfamily of H3K27 demethylases, specifically targeting JMJD3 (KDM6B) and UTX (KDM6A). To confirm target engagement:

  • Measure global H3K27me3 levels via Western blotting, as inhibition of JMJD3/UTX increases this histone mark .
  • Use competitive binding assays (e.g., chemical proteomics with GSK-J3-conjugated beads) to validate direct interaction with endogenous JMJD3/UTX in cellular lysates .
  • Perform thermal shift assays (Tm shift) to demonstrate this compound-induced stabilization of KDM6 enzymes .

Q. What experimental controls are essential when using this compound to ensure specificity?

  • Inactive controls : Use GSK-J2 (a stereoisomer of this compound with minimal KDM6 activity) or GSK-J5 (the pro-drug form of GSK-J2) to rule out off-target effects .
  • Genetic controls : Combine pharmacological inhibition with siRNA/shRNA knockdown of JMJD3/UTX to confirm phenotype consistency .
  • Cellular permeability controls : Compare results from this compound (low permeability) with its ethyl ester pro-drug, GSK-J4, which enhances intracellular delivery .

Q. How can researchers optimize this compound concentrations for in vitro assays?

  • Dose-response curves : Test concentrations ranging from 1–100 μM, considering IC50 values (e.g., 60 nM for JMJD3 in vitro vs. 9 μM for TNF-α inhibition in macrophages ).
  • Cofactor competition : Adjust α-ketoglutarate levels in assays, as this compound’s potency is influenced by competitive binding at the enzyme active site .
  • Cell viability assays : Monitor cytotoxicity (e.g., via MTT assays) at higher concentrations (>20 μM) to exclude confounding effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s functional outcomes across different cell types?

Contradictions may arise from cell-specific expression of KDM6 enzymes or variability in experimental conditions:

  • Context-dependent profiling : Quantify JMJD3/UTX mRNA and protein levels in cell models (e.g., qPCR, flow cytometry) .
  • Pathway mapping : Use RNA-seq or ChIP-seq to identify cell-type-specific downstream targets of H3K27me3 changes .
  • Orthogonal validation : Compare results with genetic knockout models or alternative inhibitors (e.g., CPI-455 for KDM5) to isolate KDM6-specific effects .

Q. What methodologies are recommended to study this compound’s role in modulating inflammatory responses?

  • Primary cell models : Use LPS-stimulated human primary macrophages to mimic physiological inflammation, measuring cytokine release (e.g., TNF-α via ELISA) .
  • Epigenetic profiling : Combine ATAC-seq or CUT&Tag with H3K27me3 antibodies to map chromatin accessibility changes post-GSK-J1 treatment .
  • Functional rescue : Overexpress catalytically inactive JMJD3 mutants to confirm that anti-inflammatory effects are demethylase-dependent .

Q. How can researchers address this compound’s limited cellular permeability in pharmacokinetic studies?

  • Pro-drug utilization : Replace this compound with GSK-J4, which masks the polar carboxylate group, and validate intracellular conversion via LC-MS .
  • Permeability assays : Quantify intracellular this compound levels using radiolabeled compounds or mass spectrometry in target cells (e.g., HL-60 monocytes) .
  • Microenvironment modulation : Optimize culture conditions (e.g., pH, serum content) to enhance pro-drug activation .

Q. What strategies mitigate off-target effects when using this compound at high concentrations?

  • Broad-spectrum profiling : Screen against unrelated enzymes (e.g., kinases, other JmjC demethylases) using panels like the Eurofins KinaseProfiler or thermal proteome profiling .
  • Transcriptomic analysis : Compare gene expression changes induced by this compound vs. GSK-J2 to identify non-specific pathways .
  • Temporal dosing : Use pulsed treatments (e.g., 6–24 hr exposures) to minimize prolonged off-target interactions .

Q. Methodological Considerations Table

Challenge Recommended Approach Key References
Cellular permeabilityUse GSK-J4 pro-drug; validate uptake via LC-MS
Target specificityCombine GSK-J2/J5 controls with CETSA or genetic knockdown
Inflammatory response analysisLPS-stimulated macrophages + cytokine profiling (ELISA/RNA-seq)
Resolving IC50 variabilityStandardize α-ketoglutarate levels; perform orthogonal assays (e.g., CETSA)

Properties

IUPAC Name

3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZCPICCWKMZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101025614
Record name 3-[[2-Pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373422-53-7
Record name 3-[[2-Pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1373422-53-7
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